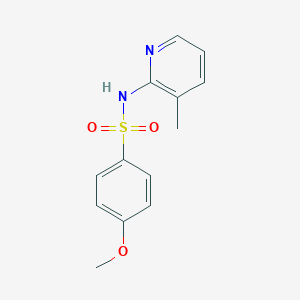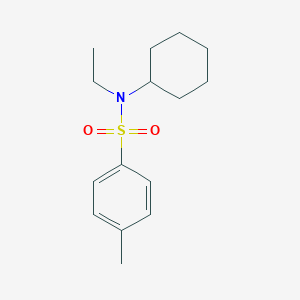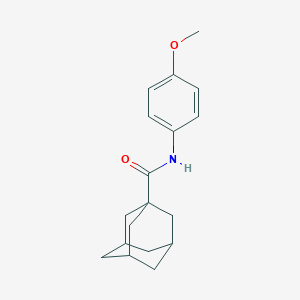
N-(4-methoxyphenyl)adamantane-1-carboxamide
概要
説明
N-(4-methoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a drug that has been used for the treatment of Alzheimer's disease. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been shown to improve cognitive function in patients with Alzheimer's disease.
作用機序
N-(4-methoxyphenyl)adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the development of Alzheimer's disease. This compound blocks the excessive activation of the NMDA receptor, which can lead to neuronal damage and death. By blocking the excessive activation of the NMDA receptor, this compound helps to protect the neurons from damage and death.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce behavioral symptoms such as agitation and aggression. Additionally, this compound has been shown to delay the progression of the disease. The drug has a low affinity for other receptors, which reduces the likelihood of side effects.
実験室実験の利点と制限
One advantage of N-(4-methoxyphenyl)adamantane-1-carboxamide is that it has a low affinity for other receptors, which reduces the likelihood of side effects. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is that it is not effective in all patients with Alzheimer's disease. Additionally, the drug can have side effects such as dizziness, headache, and constipation.
将来の方向性
For research on N-(4-methoxyphenyl)adamantane-1-carboxamide include studying its potential use in the treatment of other neurological disorders and studying its long-term effects on cognitive function and quality of life in patients with Alzheimer's disease.
科学的研究の応用
N-(4-methoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. Additionally, this compound has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
分子式 |
C18H23NO2 |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-15(3-5-16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |
InChIキー |
DOMQVXNITFPQNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
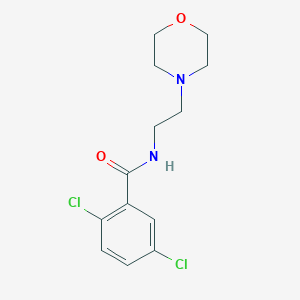
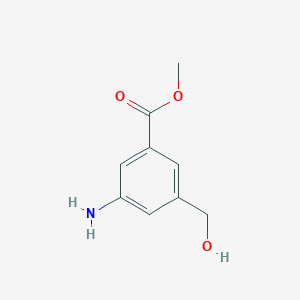
![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)

